molecular formula C18H14N4O5S B3313516 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 946376-23-4

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B3313516
CAS No.: 946376-23-4
M. Wt: 398.4 g/mol
InChI Key: DMMFYBCQIILZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide is a nitrobenzamide derivative characterized by a methanesulfonylpyridazine moiety attached to the phenyl ring of the benzamide core. The methanesulfonyl group and pyridazine ring may enhance solubility and target specificity compared to simpler nitrobenzamides.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-28(26,27)17-10-9-16(20-21-17)13-3-2-4-14(11-13)19-18(23)12-5-7-15(8-6-12)22(24)25/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMFYBCQIILZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki coupling reaction using palladium catalysts.

    Nitration and Amidation: The final steps involve nitration of the phenyl ring followed by amidation to introduce the nitrobenzamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for sulfonation and nitration, and reducing agents for reduction reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Features and Substitutions

The compound’s structure combines a 4-nitrobenzamide core with a 6-methanesulfonylpyridazin-3-yl substituent. Key comparisons with analogues include:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide 4-Nitrobenzamide 6-Methanesulfonylpyridazin-3-yl Not specified (structural analysis) N/A
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitrobenzamide 2,2-Diphenylethyl Mechanochemical synthesis
N-[4-(Acetylamino)phenyl]-4-nitrobenzamide (E04) Diarylamide 4-Acetylamino phenyl Urea transport inhibitor (IC50: 5.37 mM)
2-Chloro-5-[(4-CP)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide 4-Nitrobenzamide Chloro, sulfamoyl, alkyl/aryl ADME/toxicity profiling
Ethyl 4-(4-(6-Methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) Ethyl benzoate 6-Methylpyridazin-3-yl Not specified

Key Observations :

  • The methanesulfonylpyridazine group in the target compound is distinct from diphenylethyl (), acetylamino (), or sulfamoyl () substituents in other analogues.
  • Pyridazine-containing compounds (e.g., I-6232 in ) share heteroaromatic features but lack the nitrobenzamide core .

Key Observations :

  • Mechanochemical methods () offer eco-friendly advantages over traditional solvent-based acylations ().

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Compound Name Melting Point (°C) Solubility (Predicted) Stability Notes Reference
N-(2,2-Diphenylethyl)-4-nitrobenzamide Not reported Low (hydrophobic diphenyl) Cleavage via NH-C(O) bond (m/z 150 fragment)
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide 139–142 Moderate (polar groups) No degradation data
2-Chloro-5-[(4-CP)sulfamoyl]-N-alkyl-4-nitrobenzamide Not reported Variable (Lipinski compliant) Low toxicity risk per Pre-ADMET data
Target Compound Not available Likely moderate (methanesulfonyl enhances polarity) Potential stability from sulfonyl group N/A

Key Observations :

  • The methanesulfonyl group in the target compound may improve aqueous solubility compared to diphenylethyl or bromo-substituted analogues .
  • Stability could be influenced by the electron-withdrawing nitro and sulfonyl groups, reducing susceptibility to hydrolysis .

Pharmacological and ADME Profiles

While direct data for the target compound are lacking, insights from analogues include:

Compound Name Bioactivity ADME Highlights Reference
E04 (N-[4-(Acetylamino)phenyl]-4-nitrobenzamide) UT inhibitor (IC50: 5.37 mM) Orally active, diarylamide scaffold
Class III Antiarrhythmic (±)-N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide Effective in atrial arrhythmias High tolerability, oral efficacy
2-Chloro-5-[(4-CP)sulfamoyl]-N-alkyl-4-nitrobenzamide Bioactivity varies with substituents Compliance with Lipinski’s rules, low toxicity

Key Observations :

  • Nitrobenzamides with polar substituents (e.g., sulfamoyl, methanesulfonyl) may exhibit better ADME profiles than hydrophobic derivatives .
  • The target compound’s pyridazine moiety could enhance binding to enzymes or receptors, similar to pyridazine-containing drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.